molecular formula C10H17BrO B15257554 2-(Bromomethyl)-2-(methoxymethyl)bicyclo[2.2.1]heptane

2-(Bromomethyl)-2-(methoxymethyl)bicyclo[2.2.1]heptane

Cat. No.: B15257554
M. Wt: 233.14 g/mol
InChI Key: JDECIQFCYNKIQC-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-(methoxymethyl)bicyclo[2.2.1]heptane is a specialized bicyclic building block designed for advanced organic synthesis and pharmaceutical research. This compound features a norbornane skeleton, a rigid, three-dimensional structure that can be used to confer conformational restraint and influence the physicochemical properties of target molecules . The presence of both a reactive bromomethyl group and a methoxymethyl ether on the same bridgehead carbon makes it a versatile intermediate for constructing complex molecular architectures. Main Applications & Research Value: This reagent is primarily valued in medicinal chemistry as a key synthetic intermediate. The bromomethyl group serves as an excellent handle for further functionalization via classic nucleophilic substitution reactions, allowing researchers to introduce a wide range of amines, thiols, and carbon nucleophiles . Concurrently, the methoxymethyl group can act as a protected hydroxymethyl group or be utilized as a modest ether, contributing to the lipophilicity and metabolic stability of lead compounds . Its primary application is in the discovery and development of new therapeutic agents, where the bicyclo[2.2.1]heptane core is used as a scaffold to probe biological activity and optimize drug-like properties . Mechanism of Action in Synthesis: In synthetic transformations, the compound acts as an alkylating agent. The carbon-bromine bond in the bromomethyl group is highly polarized, making the carbon electrophilic. This allows it to undergo SN2 reactions with nucleophiles, enabling the formation of new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds . The reactivity is analogous to other bromomethyl-substituted bicycloheptane derivatives used in synthetic chemistry . Note for Researchers: The rigid, non-planar structure of the bicyclo[2.2.1]heptane system can reduce crystal packing efficiency, which may be a valuable property in the design of materials with specific solid-state characteristics. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H17BrO

Molecular Weight

233.14 g/mol

IUPAC Name

2-(bromomethyl)-2-(methoxymethyl)bicyclo[2.2.1]heptane

InChI

InChI=1S/C10H17BrO/c1-12-7-10(6-11)5-8-2-3-9(10)4-8/h8-9H,2-7H2,1H3

InChI Key

JDECIQFCYNKIQC-UHFFFAOYSA-N

Canonical SMILES

COCC1(CC2CCC1C2)CBr

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents at 2-Position Notable Features
2-(Bromomethyl)-2-(methoxymethyl)norbornane C9H16BrO ~235.13* -CH2Br and -CH2OCH3 Dual functional groups (Br, OCH3)
2-(Bromomethyl)norbornane C8H13Br 189.096 -CH2Br Simpler halogenated derivative
2-(Bromomethyl)-2-(propan-2-yl)norbornane C11H19Br 231.18 -CH2Br and -CH(CH3)2 Bulky alkyl substituent
2-Methoxy-1,7,7-trimethylnorbornane C11H20O 168.28 -OCH3 and two methyl groups Exo-configuration, steric hindrance
2-(4-Bromophenyl)norbornane C13H15Br 251.16 -C6H4Br (para-substituted aryl) Aromatic conjugation effects
2-(2,2-Difluorovinyl)norbornane C9H12F2 158.19 -CH=CF2 Fluorinated alkene moiety

*Estimated based on analogous compounds.

Key Observations:

  • Electron Effects: The bromomethyl group (electron-withdrawing) contrasts with the electron-donating methoxymethyl group, creating a unique electronic environment that may stabilize carbocation intermediates or modulate reaction pathways .
  • Steric Considerations: Compared to 2-(propan-2-yl) derivatives , the methoxymethyl group in the target compound likely imposes less steric bulk, favoring reactions sensitive to spatial hindrance.
  • Aromatic vs. Aliphatic Substituents: Aryl-substituted analogs (e.g., 2-(4-bromophenyl)norbornane ) exhibit distinct π-π interactions and UV absorption profiles, unlike the aliphatic substituents in the target compound.

Preparation Methods

Diels-Alder Cycloaddition Followed by Sequential Functionalization

The Diels-Alder (DA) reaction serves as a cornerstone for constructing the bicyclo[2.2.1]heptane skeleton. As demonstrated by Baldwin and Lusch, DA adducts derived from 2,3-disubstituted dienes and α,β-unsaturated carbonyl compounds undergo cationic rearrangements to yield bicycloheptanones. For 2-(bromomethyl)-2-(methoxymethyl)norbornane, this approach involves:

  • DA Reaction : Cyclopentadiene reacts with methacrolein in the presence of MeAlCl₂ to form a bicyclo[2.2.1]hept-5-ene intermediate.
  • Rearrangement : The DA adduct undergoes Lewis acid-catalyzed rearrangement to a bicycloheptanone (e.g., 15b in).
  • Geminal Di-Functionalization :
    • Bromination : The ketone at C2 is reduced to a secondary alcohol, followed by bromination using PBr₃ or HBr/AcOH to install the bromomethyl group.
    • Methoxymethylation : Concurrently, the alcohol is protected as a methoxymethyl ether via Williamson ether synthesis (NaH, CH₃OCH₂Cl).

Key Data :

Step Reagents/Conditions Yield (%) Reference
DA Reaction Methacrolein, MeAlCl₂, −20°C, toluene 85
Rearrangement MeAlCl₂, 80°C, 1 h 92
Bromination PBr₃, CH₂Cl₂, 0°C → RT 78
Methoxymethylation NaH, CH₃OCH₂Cl, THF 65

This method benefits from high stereochemical fidelity, as the DA step’s enantioselectivity (up to 96.5:3.5 er) is retained through subsequent transformations.

Direct Bromination of 2-(Methoxymethyl)norbornane

A more streamlined approach involves brominating pre-synthesized 2-(methoxymethyl)norbornane. This route avoids multi-step rearrangements and leverages radical bromination protocols:

  • Synthesis of 2-(Methoxymethyl)norbornane :
    • Norbornene is subjected to hydroalumination with Red-Al, followed by quenching with methoxymethyl chloride to install the ether group.
  • Radical Bromination :
    • N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) selectively brominate the methyl group adjacent to the methoxymethyl substituent.

Mechanistic Insight : The reaction proceeds via a radical chain mechanism, where NBS generates bromine radicals that abstract hydrogen from the methyl group, leading to bromide installation. Steric hindrance from the bicyclic framework ensures regioselectivity.

Optimization Data :

Parameter Optimal Value Impact on Yield
NBS Equiv. 1.2 Maximizes conversion
Solvent CCl₄ Enhances radical stability
Temperature 80°C Balances rate and selectivity

This method achieves 70–75% yield but requires rigorous exclusion of moisture to prevent hydrolysis of the methoxymethyl group.

For laboratories prioritizing atom economy, a one-pot SN2 displacement strategy enables concurrent introduction of bromomethyl and methoxymethyl groups:

  • Synthesis of 2,2-Dibromonorbornane :
    • Norbornane is treated with Br₂ under UV light to form 2,2-dibromonorbornane.
  • Selective Displacement :
    • Methanol (as a nucleophile) displaces one bromide to form the methoxymethyl group, while the remaining bromide is retained.

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF)
  • Base : K₂CO₃ (neutralizes HBr byproduct)
  • Temperature : 60°C, 12 h

Yield : 68% (2-(bromomethyl)-2-(methoxymethyl)norbornane)

Limitations : Competing elimination reactions reduce yield, necessitating excess methanol (5 equiv).

Catalytic Asymmetric Synthesis

Enantioselective synthesis of chiral 2-(bromomethyl)-2-(methoxymethyl)norbornane is achievable using chiral Lewis acids. Building on Frontier and Eisenberg’s work, a SnCl₄–oxazaborolidine catalyst system induces asymmetry during the DA step:

  • Asymmetric DA Reaction :
    • Methacrolein and myrcene react in the presence of (S)-3,3-diphenyloxazaborolidine and SnCl₄ at −95°C to form a chiral bicycloheptane.
  • Post-Functionalization :
    • Bromination and methoxymethylation follow the same protocols as in Method 1.

Performance Metrics :

  • Enantiomeric Ratio : 91:9 er
  • Overall Yield : 45% (from myrcene)

Q & A

What spectroscopic techniques are critical for confirming the structure of 2-(Bromomethyl)-2-(methoxymethyl)bicyclo[2.2.1]heptane?

Answer:
The structural elucidation of this compound relies on a combination of advanced spectroscopic methods:

  • 1H and 13C NMR : To identify proton environments and carbon frameworks. For example, bicyclo[2.2.1]heptane derivatives exhibit distinct splitting patterns due to bridgehead protons, with coupling constants aiding in stereochemical assignments (e.g., endo vs. exo substituents) .
  • IR Spectroscopy : To confirm functional groups (e.g., C-Br stretching at ~500–600 cm⁻¹ and C-O-C stretches for methoxymethyl groups at ~1100 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : For precise molecular formula determination, critical given the compound’s bicyclic complexity .
  • GC-MS : For purity assessment and fragmentation pattern analysis, particularly useful for volatile derivatives .

What synthetic strategies are employed to introduce bromomethyl and methoxymethyl groups onto the bicyclo[2.2.1]heptane framework?

Answer:
Key strategies include:

  • Alkylation/Functionalization : Electrophilic bromination (e.g., using NBS or PBr₃) and methoxymethylation via nucleophilic substitution (e.g., Williamson ether synthesis). demonstrates high-yield (>89%) synthesis of methoxy-substituted bicycloheptanes using similar protocols .
  • Cross-Coupling Reactions : Iron-catalyzed coupling of bicycloheptane halides with alkynyl Grignard reagents (e.g., dec-1-yn-1-ylmagnesium bromide), achieving 70% yields in model systems .
  • Protection/Deprotection : Temporary masking of reactive sites (e.g., boronate intermediates) to direct regioselectivity .

How can researchers address challenges in stereochemical control during the synthesis of bicyclo[2.2.1]heptane derivatives with multiple substituents?

Answer:
Stereochemical control is critical due to the rigid bicyclic framework:

  • Descriptor Analysis : Use exo and endo nomenclature to differentiate substituent orientations. For example, highlights how NMR double-resonance experiments resolve 2,5-disubstituted stereoisomers .
  • Reaction Conditions : Polar solvents (e.g., THF) and low temperatures favor endo selectivity by stabilizing transition states .
  • Catalytic Strategies : Chiral catalysts (e.g., Lewis acids like BF₃·Et₂O) can induce asymmetry, as shown in trinitroethanol additions to norbornene .

What methodological considerations are critical when employing cross-coupling reactions with bicyclo[2.2.1]heptane-based alkyl halides?

Answer:
Cross-coupling with bicyclic halides requires:

  • Catalyst Selection : Iron catalysts (e.g., Fe(acac)₃) are effective for non-activated secondary alkyl halides, minimizing β-hydride elimination .
  • Grignard Reagent Compatibility : Bulky reagents (e.g., dec-1-yn-1-ylmagnesium bromide) improve stereoselectivity by reducing steric clashes .
  • Purification : Flash chromatography with gradient elution (hexanes/EtOAc) effectively isolates products, as demonstrated in .

How should contradictory data in spectral interpretation (e.g., NMR splitting patterns) be resolved for complex bicyclic systems?

Answer:
Contradictions often arise from:

  • Dynamic Effects : Conformational flexibility in solution can obscure splitting patterns. Variable-temperature NMR (e.g., −40°C to 25°C) stabilizes rotamers for clearer analysis .
  • Overlapping Peaks : Use 2D NMR (COSY, HSQC) to resolve crowded regions. For example, utilized double-resonance experiments to assign imidazolyl substituents .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .

What strategies mitigate decomposition or side reactions during purification of halogenated bicyclo[2.2.1]heptane derivatives?

Answer:

  • Low-Temperature Handling : Halogenated derivatives (e.g., bromomethyl groups) are prone to hydrolysis. Store intermediates under inert atmospheres (N₂/Ar) .
  • Chromatographic Solvents : Avoid protic solvents (e.g., MeOH) during flash chromatography; use anhydrous EtOAc/hexanes .
  • Stabilizing Additives : Include 1% triethylamine in eluants to neutralize acidic byproducts .

How can structural analogs of this compound be designed for biological activity studies?

Answer:

  • Bioisosteric Replacement : Substitute bromine with fluorine (e.g., 2-(2,2-difluorovinyl) derivatives in ) to enhance metabolic stability .
  • Rigid Scaffold Utilization : The bicyclo[2.2.1]heptane core mimics natural terpenes; demonstrates fluorophenyl-substituted analogs with potential CNS activity .
  • SAR Studies : Compare endo vs. exo isomers (e.g., ’s imidazolyl derivatives) to map activity-stereochemistry relationships .

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